molecular formula C22H30O3S B1664704 7alpha-Thiospironolactone CAS No. 38753-76-3

7alpha-Thiospironolactone

Cat. No.: B1664704
CAS No.: 38753-76-3
M. Wt: 374.5 g/mol
InChI Key: NZCDWYJROUPYPT-BIPXHUIRSA-N
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Description

7alpha-Thiospironolactone (CAS 38753-76-3), also known as deacetylspironolactone or mercaptospironolactone, is a significant steroidal metabolite of the pharmaceutical drug spironolactone . With a molecular formula of C22H30O3S and a molecular weight of 374.54 g/mol, it is a key compound for researchers studying the complex pharmacological actions of spironolactone and its active metabolites . This molecule is characterized by its 7-sulfanyl substitution and belongs to the spirolactone group of steroids . As a research tool, this compound provides valuable insights into endocrine pathways. It functions as an antimineralocorticoid and antiandrogen, competitively binding to corresponding receptors . A critical area of research involves its unique mechanism of action on adrenal steroidogenesis. Studies indicate that this compound undergoes activation by the enzyme 17α-hydroxylase (CYP17A1), leading to a "suicide inhibition" that selectively impairs 17α-hydroxylase activity and subsequently decreases cortisol production . This makes it a vital compound for investigating enzyme inhibition and cortisol synthesis regulation in experimental models. While spironolactone itself has a short half-life (approximately 1.4 hours), its active metabolites, including this compound and its derivative 7α-thiomethylspironolactone (7α-TMS), are recognized for their extended half-lives and are considered primary contributors to spironolactone's long-term therapeutic effects in clinical settings . This metabolite is therefore essential for in vitro studies aimed at elucidating the complete metabolic and pharmacodynamic profile of spironolactone. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCDWYJROUPYPT-NYTLBARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959566
Record name 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38753-76-3
Record name Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7-mercapto-3-oxo-, γ-lactone, (7α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Thiospironolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLSPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LH70U7H4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that it is a steroid lactone, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and the other molecules involved.

Cellular Effects

Given its classification as a steroid lactone, it may influence cell function by interacting with various cellular pathways. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a steroid lactone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

As a steroid lactone, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.

Biological Activity

Compound 7, specifically identified as N′-cyanooxazolylacetamidine, has garnered attention in recent research due to its potential biological activities, particularly in the realms of immunosuppression and antitumor effects. This article will explore the synthesis, biological evaluations, and relevant case studies pertaining to the biological activity of Compound 7.

Synthesis of Compound 7

The synthesis of Compound 7 involves a series of chemical reactions aimed at creating derivatives that exhibit desirable biological properties. The compound is part of a broader class of oxazolo[5,4-d]pyrimidines, which are structurally similar to purine analogs found in nucleic acids. This similarity suggests potential applications in targeting cancer and viral infections due to their ability to mimic natural biological molecules .

Antitumor Activity

Research has demonstrated that Compound 7 exhibits notable antitumor activity. In vitro assays have indicated that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer). The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Antitumor Activity of Compound 7

Cell LineIC50 (µM)Mechanism of Action
MCF-72.7Induction of apoptosis
DU-14526.1Cell cycle arrest at G2/M phase

These results position Compound 7 as a promising candidate for further development in cancer therapeutics .

Immunosuppressive Activity

In addition to its antitumor properties, Compound 7 has shown potential as an immunosuppressive agent. Studies have been conducted to evaluate its effects on immune cell proliferation and cytokine production. The findings suggest that Compound 7 can significantly reduce T-cell activation, which may be beneficial in conditions where immune suppression is desired, such as organ transplantation or autoimmune diseases .

Case Studies

Several case studies have highlighted the practical applications and implications of using Compound 7 in clinical settings:

  • Case Study #1 : A clinical trial was conducted involving patients with advanced cancer who received Compound 7 as part of a combination therapy regimen. The results indicated a significant reduction in tumor size compared to baseline measurements, with manageable side effects.
  • Case Study #2 : In another study focusing on autoimmune disorders, patients treated with Compound 7 exhibited reduced levels of pro-inflammatory cytokines, suggesting its efficacy in modulating immune responses.
  • Case Study #3 : A pharmacokinetic study assessed the absorption and metabolism of Compound 7 in healthy volunteers. The results provided insights into optimal dosing regimens for maximizing therapeutic effects while minimizing toxicity.

Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) of Compound 7, indicating that modifications to its chemical structure can enhance its biological activity. For instance, substituents that increase electron density on the aromatic rings have been associated with improved potency against cancer cell lines .

Table 2: Structure-Activity Relationship Studies

ModificationObserved Activity
Electron-donating groups at positions 7 or 8Increased potency against MCF-7
Halogen substitutionsEnhanced antibacterial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Thiospironolactone
Reactant of Route 2
7alpha-Thiospironolactone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.